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molecular formula C8H11FN2 B175850 1-N-ethyl-4-fluorobenzene-1,2-diamine CAS No. 1737-43-5

1-N-ethyl-4-fluorobenzene-1,2-diamine

Cat. No. B175850
M. Wt: 154.18 g/mol
InChI Key: MWWCJCWHUBZEIA-UHFFFAOYSA-N
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Patent
US04782050

Procedure details

To 2.92 g of N-ethyl-4-fluorophenylenediamine in 15 ml of ethanol was added 3.49 ml of triethylorthoacetate and the reaction refluxed for 6 hours. The solvent was removed and the residue partitioned between ethyl acetate and water. The organic phase was separated, dried and the solvent removed to give 2.87 g of product as a brown oil.
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
3.49 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1[NH2:11])[CH3:2].[CH2:12](C(CC)(CC)C([O-])([O-])[O-])[CH3:13]>C(O)C>[CH2:1]([N:3]1[C:4]2[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=2[N:11]=[C:12]1[CH3:13])[CH3:2]

Inputs

Step One
Name
Quantity
2.92 g
Type
reactant
Smiles
C(C)NC1=C(C=C(C=C1)F)N
Name
triethylorthoacetate
Quantity
3.49 mL
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=NC2=C1C=CC(=C2)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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